![molecular formula C26H28N4O4 B10841412 2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone](/img/structure/B10841412.png)
2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis[2-(pirrolidino)acetamido]antraquinona es un compuesto orgánico sintético que pertenece a la familia de las antraquinonas. Las antraquinonas son conocidas por sus diversas actividades biológicas y han sido estudiadas ampliamente por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer .
Métodos De Preparación
La síntesis de 2,7-Bis[2-(pirrolidino)acetamido]antraquinona implica múltiples pasos. Un método común comienza con la acetilación de 2,7-diaminoantraquinona para formar un derivado de antraquinona 2,7-disustituido. Este intermedio puede luego ser aminado adicionalmente para producir el compuesto final . Las condiciones de reacción típicamente implican el uso de cloruro de pirofosforilo para la ciclización y varias aminas para los pasos de aminación .
Análisis De Reacciones Químicas
2,7-Bis[2-(pirrolidino)acetamido]antraquinona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto puede ser oxidado bajo condiciones específicas para formar derivados de quinona.
Reducción: Puede ser reducido para formar derivados de hidroquinona.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en los grupos amida.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química: Sirve como un bloque de construcción para la síntesis de moléculas más complejas.
Industria: Las propiedades químicas únicas del compuesto lo hacen útil en el desarrollo de nuevos materiales y tintes.
Mecanismo De Acción
El principal mecanismo de acción de 2,7-Bis[2-(pirrolidino)acetamido]antraquinona implica la inhibición de la actividad de la telomerasa. La telomerasa es una enzima que agrega secuencias repetitivas de nucleótidos a los extremos de los cromosomas, manteniendo así su estabilidad e integridad. Al inhibir la telomerasa, el compuesto puede inducir la senescencia celular y la apoptosis en las células cancerosas . Además, puede interactuar con otras proteínas y vías celulares involucradas en la proliferación y supervivencia celular .
Comparación Con Compuestos Similares
2,7-Bis[2-(pirrolidino)acetamido]antraquinona puede compararse con otros derivados de antraquinona, como:
Doxorubicina: Un conocido derivado de antraquinona utilizado en la terapia del cáncer.
Mitoxantrona: Otro derivado de antraquinona con propiedades anticancerígenas.
La singularidad de 2,7-Bis[2-(pirrolidino)acetamido]antraquinona radica en su inhibición específica de la telomerasa, lo que la distingue de otros derivados de antraquinona que se dirigen principalmente al ADN .
Propiedades
Fórmula molecular |
C26H28N4O4 |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
N-[9,10-dioxo-7-[(2-pyrrolidin-1-ylacetyl)amino]anthracen-2-yl]-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C26H28N4O4/c31-23(15-29-9-1-2-10-29)27-17-5-7-19-21(13-17)26(34)22-14-18(6-8-20(22)25(19)33)28-24(32)16-30-11-3-4-12-30/h5-8,13-14H,1-4,9-12,15-16H2,(H,27,31)(H,28,32) |
Clave InChI |
CJLKYQVGOOCWAC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)NC(=O)CN5CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



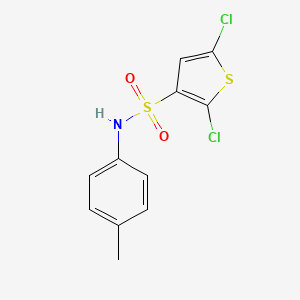
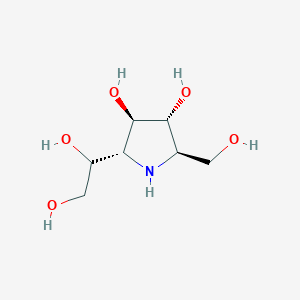





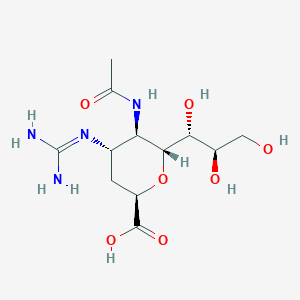
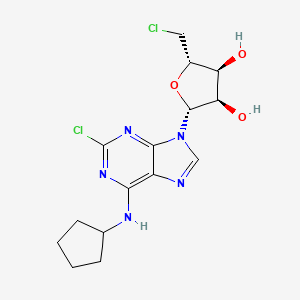
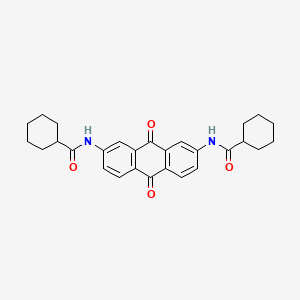
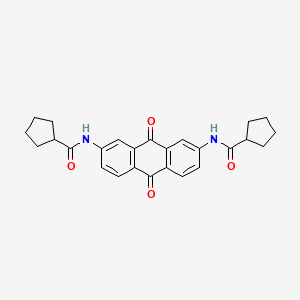
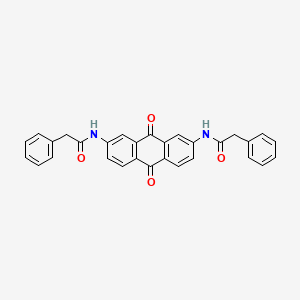
![2,7-Bis[2-(butylamino)acetamido]anthraquinone](/img/structure/B10841383.png)
